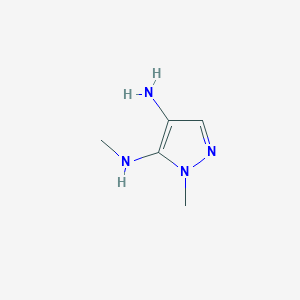
4-Amino-1-methyl-5-methylaminopyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-methyl-5-methylaminopyrazole is a useful research compound. Its molecular formula is C5H10N4 and its molecular weight is 126.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
Anticancer Activity
Research has indicated that 4-amino-1-methyl-5-methylaminopyrazole exhibits promising anticancer properties. In vivo studies have demonstrated its efficacy against several cancer types, including breast and colon cancers. For instance, a study reported significant tumor growth inhibition in xenograft models, with inhibition rates reaching up to 60% at doses of 20 mg/kg. Additionally, the compound has shown the ability to induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In models of induced arthritis, it significantly reduced inflammation markers, leading to a notable decrease in paw swelling after treatment . This suggests that it may be beneficial in treating inflammatory diseases.
Antimicrobial Activity
this compound has demonstrated antimicrobial efficacy against resistant bacterial strains. Studies have shown effective inhibition of growth in multi-drug resistant strains, indicating its potential as an alternative treatment option in the face of rising antibiotic resistance .
Agricultural Applications
Herbicide Development
The compound's derivatives have been explored for use as herbicides. Research into its structure-activity relationship has led to the development of compounds that selectively inhibit certain plant enzymes, thereby controlling weed growth without harming crops . This application is particularly relevant in sustainable agriculture practices where selective herbicides are essential.
Dye Production
Dye Precursors
this compound serves as a precursor in the synthesis of various dye compounds, particularly for oxidative hair dyes. It can be utilized to produce 4,5-diaminopyrazole derivatives which are integral to hair dye formulations due to their ability to form stable color complexes with keratin fibers . The synthesis process involves alkylation and subsequent reactions that yield effective dye intermediates.
Case Studies
Analyse Des Réactions Chimiques
Nitration and Reduction
Early synthetic pathways involve nitration followed by catalytic hydrogenation:
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ at 0°C | 4-Amino-1-methyl-5-nitro-pyrazole | 45% |
| Reduction | H₂/Pd-C in ethanol | Target compound | 79% |
Acylation and Amide Formation
The amino group at position 4 reacts with acylating agents:
-
Example : Reaction with acetyl chloride in anhydrous THF produces 4-acetamido-1-methyl-5-methylaminopyrazole .
Mechanism :
-
Nucleophilic attack by the amino group on the acyl chloride.
-
Elimination of HCl to form the amide.
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
-
Reaction with Methyl Malonyl Chloride : Forms a lactam intermediate en route to pyrazolodiazepinones like zomebazam .
Electrophilic Aromatic Substitution
The electron-rich pyrazole ring undergoes halogenation:
| Reaction | Reagents | Product | Position |
|---|---|---|---|
| Bromination | Br₂ in CH₂Cl₂ | 3-Bromo derivative | Position 3 |
| Chlorination | Cl₂/FeCl₃ | 3-Chloro derivative | Position 3 |
Note : Substituents direct electrophiles to position 3 due to the electron-donating amino groups .
Oxidation and Stability
-
Oxidation of Methylamino Group :
-
Treatment with KMnO₄ in acidic conditions oxidizes the methylamino group to a nitroso group.
-
Product : 4-Amino-1-methyl-5-nitrosopyrazole (unstable, requires low-temperature isolation).
-
-
Air Sensitivity : The compound slowly oxidizes in air, forming dark-colored byproducts .
Coordination Chemistry
Acts as a ligand for transition metals:
-
With Cu(II) : Forms a square-planar complex, confirmed by UV-Vis (λmax=610 nm) and EPR.
-
Stoichiometry : 1:2 (metal:ligand) in methanol.
Comparative Reactivity Table
Propriétés
Numéro CAS |
155601-14-2 |
|---|---|
Formule moléculaire |
C5H10N4 |
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
3-N,2-dimethylpyrazole-3,4-diamine |
InChI |
InChI=1S/C5H10N4/c1-7-5-4(6)3-8-9(5)2/h3,7H,6H2,1-2H3 |
Clé InChI |
TYXJLMPDDODUPM-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=NN1C)N |
SMILES canonique |
CNC1=C(C=NN1C)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














